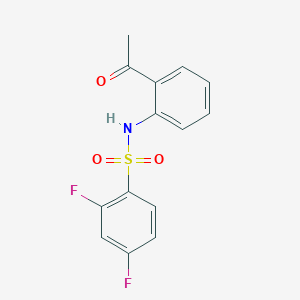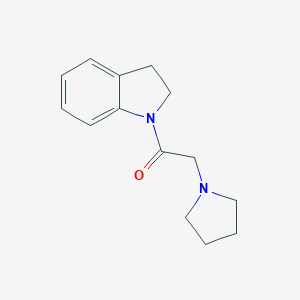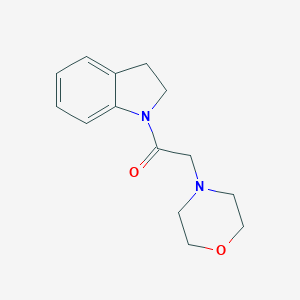
N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the functional group -SO2NH2 . They are widely used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2,4-difluorobenzenesulfonamide core with a 2-acetylphenyl group attached to the nitrogen of the sulfonamide. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that “N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide” might undergo would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide”, one could expect properties typical of sulfonamides, such as relatively high melting points and good solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Techniques : One study detailed the highly efficient and simple route to synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, highlighting the advantages of excellent yields, short reaction times, and high purity, which may be relevant to the synthesis of closely related compounds like N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide (Kobkeatthawin et al., 2017).
- Molecular Structure : The crystal and molecular structure of these compounds often exhibit significant features such as V-shaped conformations and specific dihedral angles between benzene rings, indicative of potential interaction patterns in the crystal state (Kobkeatthawin et al., 2013).
Biological Activity Evaluation
- Antibacterial and Antimycobacterial Agents : Some derivatives have been evaluated for their antibacterial activities, revealing the potential of sulfonamide compounds as antibacterial agents. Specifically, thiol-activated sources of sulfur dioxide (SO₂) from related sulfonamides have shown high potency against Mycobacterium tuberculosis, suggesting potential applications in antimycobacterial therapy (Malwal et al., 2012).
- Anticancer and Antiproliferative Effects : Research into sulfonamide derivatives has also delved into their pro-apoptotic effects on cancer cells, indicating the role of these compounds in activating molecular pathways such as p38/ERK phosphorylation that leads to cell death, thereby highlighting their potential as anticancer agents (Cumaoğlu et al., 2015).
Chemical Properties and Interactions
- Supramolecular Architecture : Studies on the crystal packing and supramolecular architecture of arylsulfonamides have revealed the influence of substitutions on the molecular conformation and intermolecular interactions. This knowledge is pivotal for understanding the chemical behavior and potential applications of N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide and similar molecules (Fernandes et al., 2011).
Synthesis of Glycosyl Derivatives
- Glycosyl Amides Synthesis : A notable application involves the synthesis of N-glycosyl amides using a N-glycosyl-2,4-dinitrobenzenesulfonamide and thioacids. This method points to the versatility of sulfonamide compounds in facilitating the synthesis of biologically relevant glycosylated molecules, which could have implications for drug development and synthetic biology (Talan et al., 2009).
Safety and Hazards
Direcciones Futuras
The study of new sulfonamides is a vibrant field in medicinal chemistry, with potential applications in the development of new drugs . The compound “N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide” could be of interest in this context, and further studies could elucidate its potential biological activities and applications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit inhibitory effects against enzymes such as cyclooxygenase-1/2 (cox-1/2) and lipoxygenase-5 . These enzymes play crucial roles in inflammation and pain signaling pathways.
Mode of Action
It’s plausible that it interacts with its targets (like cox-1/2 or lox-5) and inhibits their activity, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide are likely related to inflammation and pain signaling, given the potential targets. Inhibition of COX-1/2 and LOX-5 can disrupt the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation .
Result of Action
The molecular and cellular effects of N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide’s action would likely involve a reduction in the levels of inflammatory mediators like prostaglandins and leukotrienes, given its potential targets . This could lead to a decrease in inflammation and pain.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-9(18)11-4-2-3-5-13(11)17-21(19,20)14-7-6-10(15)8-12(14)16/h2-8,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNZGDMDXATPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B496921.png)
![3-(2-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496922.png)
![3-(4-fluorobenzyl)-7-(4-morpholinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496924.png)
![3-(2-chlorobenzyl)-7-(1-piperidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)
![3-benzyl-7-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496928.png)
![4-Chlorophenyl 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether](/img/structure/B496929.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)
![Ethyl 3-amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496934.png)
![Ethyl 3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B496935.png)
![[3-Amino-6-(2-furyl)-4-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B496936.png)
![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)
